3-[(4-formylphenyl)(methyl)amino]propanoic acid
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Overview
Description
3-[(4-Formylphenyl)(methyl)amino]propanoic acid is a chemical compound characterized by its unique structure, which includes a formyl group attached to a phenyl ring, a methyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Formylphenyl)(methyl)amino]propanoic acid typically involves the following steps:
Formation of 4-Formylphenylamine: This can be achieved through the reduction of 4-nitrobenzaldehyde using reducing agents such as iron or hydrogen in the presence of a catalyst.
Methylation: The 4-formylphenylamine is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl group.
Amination: The resulting compound is subjected to amination with 3-aminopropanoic acid under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Formylphenyl)(methyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the formyl group, resulting in an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxylamine (NH2OH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-[(4-Carboxyphenyl)(methyl)amino]propanoic acid
Reduction: 3-[(4-Aminophenyl)(methyl)amino]propanoic acid
Substitution: 3-[(4-Hydroxymethylphenyl)(methyl)amino]propanoic acid
Scientific Research Applications
3-[(4-Formylphenyl)(methyl)amino]propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(4-Formylphenyl)(methyl)amino]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(3-Formylphenyl)(methyl)amino]propanoic acid
3-[(2-Formylphenyl)(methyl)amino]propanoic acid
3-[(4-Formylphenyl)(ethyl)amino]propanoic acid
Uniqueness: 3-[(4-Formylphenyl)(methyl)amino]propanoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties.
Properties
CAS No. |
27425-56-5 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(4-formyl-N-methylanilino)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12(7-6-11(14)15)10-4-2-9(8-13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI Key |
MHNBHSBXTJIZFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)C=O |
Purity |
95 |
Origin of Product |
United States |
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